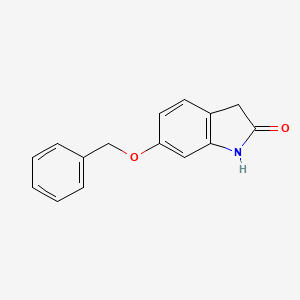
6-Benzyloxy-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-Benzyloxy-1,3-dihydro-indol-2-one is a derivative of indole, a heterocyclic structure that is a core component of many natural and synthetic compounds with diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related indole derivatives, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of indole derivatives often involves cyclization reactions and functional group transformations. For instance, the one-pot synthesis of 6-benzyl-11-(p-tolyl)-6H-indolo[2,3-b]quinoline involves electrophile-driven cross-amination and cyclization via Friedel-Crafts alkylation . Similarly, Pyrano[3,2-b]indole derivatives are synthesized from 1-acetyl-2-benzylidene-2,3-dihydro-1H-indol-3-ones through an intramolecular hetero-Diels-Alder reaction . These methods highlight the versatility of indole chemistry and suggest potential synthetic routes for this compound involving key steps such as cyclization and electrophilic substitution.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of the tetracyclic compound 6-benzyl-11-(p-tolyl)-6H-indolo[2,3-b]quinoline, X-ray diffraction analysis shows that the C–N bonds are shorter than single bonds but longer than double bonds, indicating significant electron delocalization . This delocalization is a common feature in indole chemistry and would be expected to influence the reactivity and stability of this compound.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. For example, 5a,6-dihydro-12H-indolo[2,1-b][1,3]-benzoxazines can undergo ring-chain interconversion and react with acids or bases to form indole derivatives . The reactivity of this compound could similarly be influenced by the presence of electron-withdrawing or electron-donating substituents, which would affect its participation in electrophilic or nucleophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of π-π stacking interaction and C–H–π interaction in the crystal packing of indoloquinoline compounds suggests that similar intermolecular interactions could be expected for this compound, affecting its solubility, melting point, and crystalline properties . Additionally, the presence of substituents on the indole ring can modulate its acidity, basicity, and overall reactivity profile.
科学的研究の応用
Indole Synthesis and Classification
The indole alkaloids, including 6-Benzyloxy-1,3-dihydro-indol-2-one, have been a focal point for organic synthesis chemists due to their complex structures and biological activities. A comprehensive review of indole synthesis methodologies presents a classification system for all known indole synthesis routes, highlighting the breadth of strategies employed in constructing the indole nucleus, a core component of many natural products and pharmaceuticals. This classification aids in identifying the historical and current state of the art in indole synthesis, underscoring the ongoing interest and advancements in the field (Taber & Tirunahari, 2011).
Antioxidant Activity Analysis
The exploration of compounds with antioxidant properties is vital for addressing oxidative stress-related diseases. A review focusing on analytical methods to assess antioxidant activity discusses the significance of such assays, including those applicable to indole derivatives like this compound. These methods are crucial for evaluating the potential health benefits of antioxidants in mitigating the effects of oxidative stress, thereby contributing to the development of therapeutic agents (Munteanu & Apetrei, 2021).
Synthetic Approaches to Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, including those related to this compound, are of considerable interest due to their pharmacological relevance. Reviews on synthetic protocols for heterocyclic compounds emphasize the need for innovative synthetic methods to access these complex structures, which are pivotal in the discovery of new therapeutic agents. Such reviews highlight the diversity of strategies and the importance of heterocyclic chemistry in drug development (Mazimba, 2016).
ABTS/PP Decolorization Assay in Antioxidant Capacity Evaluation
The ABTS assay, a prevalent method for evaluating antioxidant capacity, demonstrates the reaction mechanisms and pathways specific to different antioxidants, including potential indole derivatives. Understanding these pathways is essential for interpreting assay results and for the comparative analysis of antioxidant compounds, thereby aiding in the identification of potent antioxidants for therapeutic use (Ilyasov et al., 2020).
Synthetic and Pharmacological Potential of Sultone Derivatives
Exploring the synthetic and pharmacological potential of sultone derivatives, which share reactive functionalities with compounds like this compound, underscores the versatility of these compounds in medicinal chemistry. The review addresses synthesis methods, chemical transformations, and the exploration of their pharmacological properties, highlighting the unmet potential and the need for further research in this domain (Hryhoriv et al., 2021).
特性
IUPAC Name |
6-phenylmethoxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWXDZCHYCAVBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593777 |
Source


|
| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
458526-08-4 |
Source


|
| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


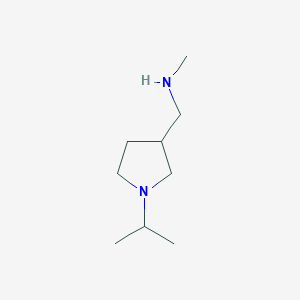
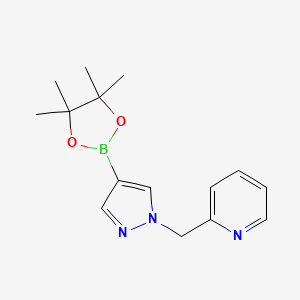
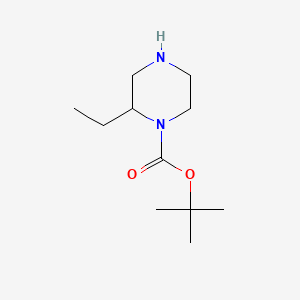
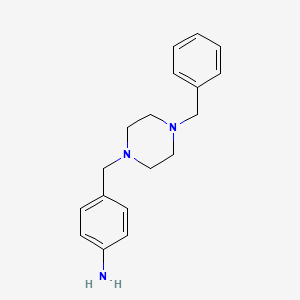
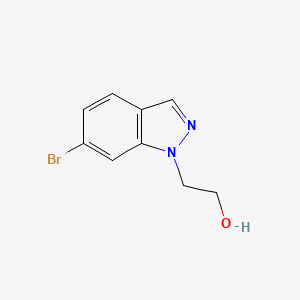
![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)

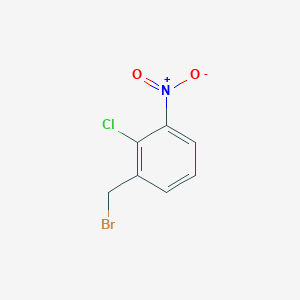
![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)


![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)